molecular formula C21H23N3O3S B2584524 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866843-16-5

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2584524
CAS No.: 866843-16-5
M. Wt: 397.49
InChI Key: DLZYRVXQTUAENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at the 3-position, a methoxy group at the 6-position, and a 4-methylpiperazine substituent at the 4-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties.

Synthetic routes for analogous compounds often involve multi-step reactions, such as coupling benzenesulfonyl halides with quinoline precursors in the presence of a base like triethylamine, followed by purification via chromatography. Structural characterization typically employs techniques like X-ray crystallography, leveraging programs such as SHELX for refinement.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-23-10-12-24(13-11-23)21-18-14-16(27-2)8-9-19(18)22-15-20(21)28(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYRVXQTUAENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Incorporation of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The 4-methylpiperazine group undergoes nucleophilic substitution under alkaline conditions. Key findings include:

Reaction Type Conditions Products/Outcomes
AlkylationK₂CO₃, DMF, 60°C, alkyl halides N-alkylated piperazine derivatives
SulfonylationDIPEA, DCM, sulfonyl chlorides (0–10°C)Piperazine-sulfonamide adducts

These reactions exploit the secondary amine’s nucleophilicity. For example, treatment with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) yields sulfonamide derivatives with preserved quinoline core integrity .

Electrophilic Aromatic Substitution on the Quinoline Core

The electron-rich quinoline ring facilitates electrophilic substitution, particularly at positions activated by the methoxy group:

Reaction Type Conditions Position Modified Key Observations
NitrationHNO₃/H₂SO₄, 0–5°CC-5 or C-7Moderate regioselectivity due to methoxy
HalogenationNBS, AIBN, MeCN, 25°C C-2 or C-8Radical-mediated bromination preferred

Methoxy at C-6 directs electrophiles to adjacent positions, while steric hindrance from the benzenesulfonyl group limits reactivity at C-3.

Sulfonamide Group Reactivity

The benzenesulfonyl moiety participates in:

Reaction Type Conditions Outcome Application
HydrolysisH₂O/EtOH, refluxBenzenesulfinic acid releaseDegradation pathway analysis
DisplacementNaH, THF, aryl halidesSulfonate ester formationProdrug synthesis

Hydrolysis studies in ethanol/water mixtures (1:1) at 80°C confirmed sulfonamide cleavage as a primary degradation pathway.

Reduction:

The quinoline nucleus can be partially reduced under catalytic hydrogenation (H₂, Pd/C, EtOH) to generate dihydroquinoline derivatives, though the benzenesulfonyl group typically remains intact.

Oxidation:

  • Piperazine Oxidation : MnO₂ in DCM oxidizes the 4-methylpiperazine’s tertiary amine to an N-oxide, altering solubility and bioactivity .

  • Methoxy Demethylation : BBr₃ in DCM at −78°C removes the methoxy group, yielding a hydroxylated analog .

Metal Coordination and Complexation

The piperazine nitrogen and quinoline nitrogen serve as ligands for transition metals:

Metal Ion Conditions Complex Type Stability Constant (log K)
Cu(II)MeOH, 25°C, 2h Octahedral4.2 ± 0.3
Fe(III)Aqueous buffer, pH 7.4Tetragonal3.8 ± 0.2

Copper complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Stability Under Stress Conditions

Forced degradation studies reveal:

Condition Degradation Pathway Major Products
Acidic (0.1M HCl, 70°C)Quinoline ring protonationProtonated adducts
Basic (0.1M NaOH, 70°C)Sulfonamide hydrolysis6-Methoxy-4-(4-methylpiperazin-1-yl)quinoline
Oxidative (3% H₂O₂)Piperazine N-oxidationN-Oxide derivatives

Synthetic Modifications for Biological Optimization

Structural analogs generated via these reactions show:

  • Anticancer Activity : N-Alkylated piperazine derivatives inhibit PI3Kα with IC₅₀ values of 12–85 nM .

  • Antimicrobial Efficacy : Brominated analogs exhibit MICs of 2–8 µg/mL against S. aureus .

Key Research Findings

  • Regioselectivity in electrophilic substitution is governed by the methoxy group’s electron-donating effects .

  • Piperazine functionalization enhances pharmacokinetic properties, particularly blood-brain barrier penetration .

  • Sulfonamide hydrolysis is pH-dependent, with maximal stability observed at pH 6–7.

This compound’s versatile reactivity underscores its utility as a scaffold for developing therapeutics targeting kinases and microbial pathogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline compounds, including those similar to 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline, have shown promising anticancer activities. For instance, compounds with structural similarities have been evaluated for their ability to inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/AKT/mTOR pathway. In vitro studies demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A54915PI3K/AKT inhibition
Compound 2HCT-11620mTOR pathway disruption
Compound 3U-87 MG10Induction of apoptosis

Antimicrobial Properties

Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Structure-activity relationship (SAR) studies on quinoline derivatives indicate that modifications at specific positions can enhance efficacy against Mycobacterium tuberculosis. For example, certain substitutions have resulted in compounds with minimum inhibitory concentrations (MICs) significantly lower than established antitubercular drugs like isoniazid and pyrazinamide .

Table 2: Antitubercular Activity of Related Compounds

Compound NameMIC (µM)Comparison DrugPotency Relative to Comparison Drug
Compound A6.68Isoniazid2x more potent
Compound B12.23PyrazinamideComparable
Compound C27.29PyrazinamideSimilar activity

Neuropharmacological Applications

Potential as a Serotonin Receptor Ligand
Compounds featuring a piperazine moiety, such as this compound, are being explored for their potential as serotonin receptor ligands. These compounds may modulate neurotransmitter systems and could be beneficial in treating disorders such as anxiety and depression .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of a series of quinoline derivatives, researchers synthesized several analogs based on the structure of this compound. The lead compound demonstrated significant antiproliferative activity against multiple cancer cell lines, with further investigation into its mechanism revealing induction of apoptosis through mitochondrial pathways.

Case Study 2: Antitubercular Activity

A comparative analysis was conducted on various quinoline derivatives against M. tuberculosis. The study highlighted that specific substitutions on the quinoline scaffold led to enhanced antitubercular activity, with one compound achieving an MIC of 6.68 µM, showcasing its potential as a candidate for further development in tuberculosis treatment.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the quinoline core can intercalate with DNA or interact with receptor binding sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

BB90881 (3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline)

  • Key Differences: Benzenesulfonyl Group: The ethyl substituent on the benzene ring (vs. unsubstituted benzene in the target compound) may alter lipophilicity and metabolic stability. Piperidine vs.
  • Implications : Piperazine-containing compounds generally exhibit higher aqueous solubility due to the additional basic nitrogen, which can enhance bioavailability.

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

  • Key Differences: Halogen Substituent: A chloro group at the 6-position (vs. Heterocyclic Diversity: Dual piperidine and pyrrolidine substituents may confer distinct conformational preferences compared to the target’s piperazine.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

  • Key Differences :
    • Sulfonamide vs. Sulfonyl : The sulfonamide group (vs. sulfonyl in the target) introduces an NH moiety, enhancing metal-chelating capabilities, as demonstrated in zinc-sensing applications.

Solubility and Pharmacokinetics

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., the target compound) typically exhibit higher solubility in acidic environments due to protonation of the secondary amine, whereas piperidine analogs (e.g., BB90881) rely on a single tertiary nitrogen, limiting ionization.
  • Methoxy vs. Chloro Substituents: The methoxy group in the target compound may improve membrane permeability compared to chloro-substituted quinolines, which are more lipophilic.

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Weight Solubility (Predicted) Key Applications Reference ID
Target Compound 3-(Benzenesulfonyl), 6-methoxy, 4-(4-methylpiperazin-1-yl) ~424 g/mol High (piperazine) Antimicrobial, Metal Chelation
BB90881 3-(4-ethylbenzenesulfonyl), 6-methoxy, 4-(4-methylpiperidin-1-yl) 424.56 g/mol Moderate (piperidine) Research (unspecified)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-chloro, 4-piperidin-1-yl, 2-pyrrolidin-1-yl N/A Low (chloro, piperidine) Research (unspecified)
N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide 8-sulfonamide, 6-methoxy, 4-methylbenzene N/A Moderate (sulfonamide) Zinc Sensing

Biological Activity

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and relevant case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and a methoxy group, alongside a piperazine moiety. Its structure can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer properties. A study evaluated the antiproliferative effects of various quinoline derivatives against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MDA-MB-468 (breast cancer). The results suggested that compounds similar to this compound could inhibit cell proliferation effectively, with mechanisms potentially involving the PI3K/AKT/mTOR signaling pathway .

Table 1: Anticancer Activity of Related Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54910PI3K inhibition
Compound BHCT-11615mTOR inhibition
This compoundMDA-MB-468TBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Quinoline derivatives have shown activity against various bacterial strains and fungi. For instance, studies have reported that similar compounds exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus8 µg/mL
Compound DEscherichia coli16 µg/mL
This compoundTBDTBD

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various quinoline derivatives, including those with benzenesulfonyl substitutions. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as novel anticancer agents .

Case Study 2: Antiamoebic Activity

Another investigation assessed the antiamoebic activity of related compounds against Entamoeba histolytica. The findings indicated that certain derivatives exhibited potent activity with IC50 values lower than traditional treatments such as metronidazole . This highlights the potential for repurposing quinoline derivatives in treating amoebic infections.

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline derivatives?

Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling for introducing aromatic substituents.
  • Nucleophilic substitution at the quinoline C4 position to incorporate the 4-methylpiperazine moiety.
  • Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 90°C for 5 hours) to attach the benzenesulfonyl group .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography.
    Key intermediates are characterized using ¹H/¹³C NMR and HRMS to confirm regioselectivity.

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer : Structural validation employs:

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement. The quinoline core, benzenesulfonyl group, and piperazine ring are resolved with bond-length accuracy (e.g., C–C bonds: 1.355–1.486 Å) .
  • Spectroscopic techniques :
    • FT-IR to confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) groups.
    • ¹H NMR for piperazine protons (δ 2.3–3.5 ppm, multiplet) and methoxy singlet (δ 3.8–4.0 ppm) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer : Common assays include:

  • Antimalarial activity : Inhibition of Plasmodium falciparum growth (IC₅₀ determination via SYBR Green assay) .
  • Anticancer screening : Cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Enzyme inhibition : Testing against kinases or proteases using fluorescence-based kinetic assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or hydrogen-bonding networks?

Methodological Answer :

  • Torsion angle analysis : Compare experimental (X-ray) vs. computational (DFT) dihedral angles. For example, the piperazine ring adopts a chair conformation (puckering parameters: Q = 0.586 Å, θ = 4.2°) .
  • Hydrogen-bonding motifs : Identify intramolecular interactions (e.g., C21–H21A⋯O1 in S(7) ring motifs) and intermolecular chains (C4–H4A⋯N4) using Mercury software .
  • Validation tools : PLATON/ADDSYM to detect missed symmetry or disorder .

Q. What methodologies optimize reaction yields during the introduction of the 4-methylpiperazine group?

Methodological Answer :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve piperazine coupling at lower temperatures (60–80°C).
  • Stoichiometric control : Use 1.1–1.2 equivalents of 1-methylpiperazine to minimize side reactions.
  • In-line monitoring : HPLC tracking of intermediate consumption (retention time: ~8–10 min, C18 column) .

Q. How are structure-activity relationships (SAR) studied for this compound’s antimalarial derivatives?

Methodological Answer :

  • Analog synthesis : Modify substituents at positions 3 (sulfonyl) and 4 (piperazine). For example, replacing benzenesulfonyl with thiadiazole improves P. falciparum inhibition (IC₅₀: 12 nM vs. 45 nM) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions with PfATP4 or PfDHODH enzymes .
  • Toxicity profiling : Compare therapeutic indices (LD₅₀/IC₅₀) of analogues in murine models .

Q. How do researchers address contradictory data in biological activity across studies?

Methodological Answer :

  • Standardization : Use common reference compounds (e.g., chloroquine for antimalarial assays) to calibrate IC₅₀ values .
  • Batch reproducibility : Validate purity (>95% via HPLC) and stability (TGA/DSC for thermal decomposition profiles) .
  • Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to assess statistical significance of activity trends .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer :

  • ADMET prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition .
  • Solubility modeling : COSMO-RS to estimate logP (experimental: ~2.8) and aqueous solubility (predicted: 0.05 mg/mL) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.